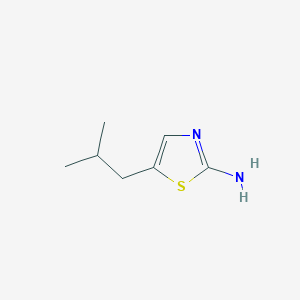

5-(2-Methylpropyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5(2)3-6-4-9-7(8)10-6/h4-5H,3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPHDUJIOVUDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Methylpropyl 1,3 Thiazol 2 Amine and Its Analogs

Classical Approaches to 2-Aminothiazole (B372263) Synthesis

The traditional methods for constructing the 2-aminothiazole ring have been instrumental in the development of heterocyclic chemistry. These methods, while sometimes limited by harsh conditions or moderate yields, form the basis of our understanding of thiazole (B1198619) synthesis.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported in 1887, is the most common and direct method for the preparation of 2-aminothiazoles. nih.govchemicalbook.com The fundamental reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea (B124793). nih.gov To synthesize the target compound, 5-(2-Methylpropyl)-1,3-thiazol-2-amine, the Hantzsch reaction would employ 1-halo-4-methylpentan-2-one and thiourea.

The mechanism commences with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration yields the aromatic 2-aminothiazole ring. nih.gov

Over the years, numerous variants of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and create more environmentally benign processes. These include the use of various catalysts and reaction conditions. nih.gov For instance, acidic conditions can sometimes alter the regioselectivity of the reaction when using N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

| α-Haloketone | Thioamide/Thiourea | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Ethanol, Reflux | 4-Phenyl-1,3-thiazol-2-amine | Good | |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid, Ultrasonic irradiation | 2-Amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole derivative | 79-90% | nih.gov |

| Ethyl 3-bromo-3-(2-theinoyl) propionate | Substituted Phenylthiourea | PEG-400, Microwave (100W, 60s) | Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Good | nih.gov |

Gabriel Synthesis Applied to Thiazole Systems

The Gabriel synthesis, named after Siegmund Gabriel, is a classical method for preparing primary amines from primary alkyl halides. wikipedia.org The traditional reaction uses potassium phthalimide (B116566) as an ammonia (B1221849) surrogate (H₂N⁻). wikipedia.org The phthalimide nitrogen is first deprotonated by a base, and the resulting nucleophilic phthalimide anion attacks an alkyl halide in an SN2 reaction. The primary amine is then liberated by hydrazinolysis or acidic hydrolysis. masterorganicchemistry.comyoutube.comlibretexts.org

While not a direct method for synthesizing the thiazole ring itself, the Gabriel synthesis can be applied to thiazole systems to introduce a primary amine group. This would typically involve the synthesis of a haloalkyl-substituted thiazole, which can then undergo the Gabriel synthesis to yield an aminoalkyl-thiazole. For example, a 2-(chloroethyl)thiazole could be converted to a 2-(2-aminoethyl)thiazole. The key advantage of this method is that it prevents the over-alkylation that is common when using ammonia directly. masterorganicchemistry.com

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis, discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, is a notable method in azole chemistry. wikipedia.org However, it is crucial to note that this reaction specifically produces 5-aminothiazoles, not the 2-aminothiazole isomers that are the focus of this article. wikipedia.orgyoutube.compharmaguideline.com The reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions. nih.govwikipedia.org

The mechanism, when using an α-aminonitrile and carbon disulfide, begins with the nucleophilic attack of the amino group's nitrogen on the carbon of CS₂. wikipedia.org This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the stable, aromatic 5-amino-2-mercaptothiazole ring. wikipedia.org This method was significant as it was one of the first to provide reliable access to the 5-aminothiazole class of compounds. wikipedia.org

Modern Synthetic Strategies for Substituted 2-Aminothiazoles

Recent advancements in organic synthesis have led to the development of more efficient, environmentally friendly, and versatile methods for preparing 2-aminothiazoles. These modern strategies often offer significant advantages over classical approaches.

One-Pot Multicomponent Reactions for Thiazole Formation

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. This approach enhances efficiency by reducing the number of purification steps, saving time and resources. Several MCRs have been developed for the synthesis of 2-aminothiazoles.

For example, a novel one-pot aqueous reaction has been reported for the synthesis of 2-iminothiazolines and 2-aminothiazoles using isocyanides, amines, sulfur, and 2'-bromoacetophenones. researchgate.net This method is noted for its excellent step- and atom-economy. Another strategy involves a one-pot cascade reaction of tertiary enaminones, potassium thiocyanate (B1210189) (KSCN), and anilines to produce polysubstituted 2-aminothiazoles. researchgate.net These reactions are often highly adaptable, allowing for the creation of diverse libraries of substituted thiazoles. researchgate.netnih.gov

| Parameter | Traditional Hantzsch Synthesis | One-Pot Multicomponent Synthesis |

|---|---|---|

| Number of Steps | Typically one, but may require pre-synthesis of reactants | One single operational step |

| Purification | Often required after the reaction | Can sometimes be chromatography-free researchgate.net |

| Atom Economy | Moderate | High to excellent researchgate.net |

| Environmental Impact | Can involve hazardous solvents and reagents | Often uses greener solvents (e.g., water) and minimizes waste researchgate.net |

| Reaction Time | Can be several hours | Often significantly shorter |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times, often from hours to minutes. nih.gov The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to increased yields and cleaner reactions.

This technology has been successfully applied to the Hantzsch synthesis and other methods for preparing 2-aminothiazoles. For instance, the synthesis of various 2-aminothiazole derivatives has been achieved in high yields and purity by microwave irradiation of a substituted ketone, thiourea, and iodine, significantly outperforming conventional heating methods. nih.gov Microwave-assisted syntheses are considered a form of green chemistry due to their energy efficiency and speed. This approach has been used to synthesize a wide array of biologically active thiazole derivatives under solvent-free or green solvent conditions. bepls.comvjs.ac.vn

Green Chemistry Approaches in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. wikipedia.org These approaches focus on the use of safer solvents, reduced energy consumption, and the generation of less hazardous waste compared to traditional methods. wikipedia.org

Several innovative green techniques have been developed for thiazole synthesis, including:

Microwave-assisted synthesis: This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles.

Ultrasound-mediated synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields.

Green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key aspect of green thiazole synthesis. organic-chemistry.org

Catalyst-free and solvent-free reactions: Whenever possible, eliminating the need for catalysts and solvents can lead to more sustainable processes. organic-chemistry.org

Multi-component reactions: These reactions, where multiple starting materials react in a single step to form the product, are highly atom-economical and efficient. wikipedia.org

These green methodologies are not only environmentally advantageous but also offer benefits in terms of cost-effectiveness and scalability. wikipedia.org

Derivatization from Precursor 2-Aminothiazole Structures

A common strategy for the synthesis of substituted 2-aminothiazoles involves the modification of a pre-existing 2-aminothiazole core. This approach allows for the late-stage introduction of various functional groups, providing a versatile route to a diverse range of analogs.

Halogenation and Subsequent Nucleophilic Substitution at C5 Position

The C5 position of the 2-aminothiazole ring is susceptible to electrophilic substitution, most notably halogenation. This reaction provides a key intermediate, a 5-halo-2-aminothiazole, which can then undergo nucleophilic substitution to introduce a variety of substituents.

The halogenation of 2-aminothiazoles typically proceeds via an addition-elimination mechanism. jocpr.com This two-step process involves the initial halogenation followed by a nucleophilic substitution to displace the halide. jocpr.com Common halogenating agents include bromine in dimethylformamide (DMF) or iodine in an ethanol/water mixture. jocpr.com

Once the 5-halo-2-aminothiazole is formed, the halide can act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles at the C5 position. For instance, reactions with amines or thiourea can be used to introduce amino or thiol groups, respectively. jocpr.com

Furthermore, the 5-halo substituent opens the door to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the range of possible C5 substituents.

Functionalization of the Amino Group

The exocyclic amino group at the C2 position of the 2-aminothiazole ring is a versatile functional handle that can be readily modified. rjptonline.org Its nucleophilic nature allows for a variety of chemical transformations, leading to a wide array of derivatives with potentially altered biological activities.

Common functionalization reactions of the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a widely used method to introduce a vast range of substituents.

Sulfonylation: Treatment with sulfonyl chlorides results in the formation of sulfonamides.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates produces urea or thiourea derivatives, respectively.

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which can serve as intermediates for further transformations.

The reactivity of the amino group can be influenced by the electronic properties of the thiazole ring and the substituents present on it.

Introduction of the 2-Methylpropyl Moiety via Specific Reaction Pathways

The introduction of the 2-methylpropyl (isobutyl) group at the C5 position to form the target compound, this compound, can be achieved through several synthetic strategies. Two plausible pathways are outlined below.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely used method for the construction of the thiazole ring. To synthesize this compound via this route, the key starting material would be an α-haloketone bearing the 2-methylpropyl group, specifically 1-halo-4-methylpentan-2-one.

The synthesis of this precursor can start from 4-methylpentan-2-one. This ketone can then undergo α-halogenation using reagents like bromine or sulfuryl chloride to yield the desired 1-halo-4-methylpentan-2-one. The subsequent condensation of this α-haloketone with thiourea would directly afford this compound.

Cross-Coupling Reactions

An alternative approach involves the use of modern cross-coupling reactions on a 5-halo-2-aminothiazole intermediate, as described in section 2.3.1. This strategy is particularly useful for creating analogs with diverse alkyl or aryl groups at the C5 position.

Two prominent examples of such reactions are the Stille and Negishi couplings:

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane (organotin compound) with an organic halide. wikipedia.orgorganic-chemistry.org In this context, 5-bromo-2-aminothiazole could be coupled with a trialkyltin reagent carrying the 2-methylpropyl group, such as (2-methylpropyl)tributylstannane, in the presence of a palladium catalyst to form the desired product. wikipedia.org A significant drawback of this method is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. nih.gov This method is known for its high functional group tolerance. The synthesis would involve the reaction of a 5-halo-2-aminothiazole with an organozinc reagent like (2-methylpropyl)zinc halide, catalyzed by a palladium or nickel complex. nih.gov

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation from the organometallic reagent to the metal center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.org

Chemical Reactivity and Derivatization of 5 2 Methylpropyl 1,3 Thiazol 2 Amine Scaffolds

Reactions at the 2-Amino Group

The 2-amino group on the thiazole (B1198619) ring is a primary nucleophilic center, readily participating in reactions with various electrophiles. This reactivity allows for the synthesis of a wide array of derivatives, including Schiff bases, amides, and fused heterocyclic systems.

The primary amino group of 5-(2-methylpropyl)-1,3-thiazol-2-amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govredalyc.org This reaction is typically catalyzed by an acid and involves the formation of a C=N double bond. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. redalyc.org

The formation of these imine derivatives is a common strategy to introduce further structural diversity. For instance, reacting 2-aminothiazole (B372263) derivatives with various aromatic aldehydes can yield a library of Schiff bases with different substituents. hivnursing.netnih.gov The resulting imines are themselves valuable intermediates for further chemical transformations.

Table 1: Examples of Schiff Base Formation with 2-Aminothiazole Derivatives

| Amine Reactant | Aldehyde/Ketone Reactant | Product | Reference |

| 2-Aminobenzothiazole | Substituted Aromatic Aldehydes | 2-Benzylideneaminobenzothiazoles | |

| Naphtha[1,2-d]thiazol-2-amine | Substituted Aromatic Aldehydes | 2-Benzylideneaminonaphthothiazoles | nih.govresearchgate.net |

| 2-Aminothiazole derivative | 4-hydroxy-3-methoxybenzaldehyde | Imine derivative | hivnursing.net |

This table presents analogous reactions as direct examples for this compound were not available in the searched literature.

The 2-amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amide derivatives. researchgate.netmdpi.com This reaction is a robust method for introducing a variety of acyl groups onto the thiazole scaffold. For example, the reaction of 2-amino-5-substituted-thiazoles with different acid chlorides in the presence of a base like triethylamine (B128534) yields the corresponding N-acylated products. mdpi.com

These amide derivatives are of significant interest due to their potential biological activities. The synthesis of a series of amide derivatives containing a thiazole moiety has been reported, highlighting the importance of this functionalization. researchgate.net

The 2-amino group of this compound can participate in cyclization reactions with bifunctional reagents to construct fused heterocyclic systems. nih.gov These reactions often involve the initial formation of an intermediate, which then undergoes an intramolecular cyclization to form a new ring fused to the thiazole core.

For example, 2-aminothiazole derivatives can react with reagents containing two electrophilic centers, leading to the formation of bicyclic or tricyclic systems. bohrium.com The synthesis of thiazole pyrimidine (B1678525) derivatives has been achieved through the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride. nih.gov Another example is the cycloaddition reaction of imines derived from 2-aminothiazoles with chloroacetyl chloride to form β-lactam rings. hivnursing.net

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring

The thiazole ring itself can undergo substitution reactions, although the reactivity is influenced by the substituents present on the ring. The electron-donating 2-amino group activates the ring towards electrophilic substitution, while also influencing the regioselectivity of the attack.

Theoretical calculations and experimental evidence suggest that the C5 position of the thiazole ring is a primary site for electrophilic substitution. researchgate.net The presence of the isobutyl group at the C5 position in this compound would likely direct incoming electrophiles to other positions on the ring, or substitution could occur on the isobutyl group itself under certain conditions. However, in unsubstituted 2-aminothiazoles, the C5 position is particularly reactive towards electrophiles due to the resonance stabilization of the intermediate carbocation. quora.comquora.com

The thiazole ring can be involved in ring transformation reactions, leading to the formation of different heterocyclic structures. These transformations often require specific reagents and conditions to induce ring opening and subsequent recyclization. For instance, the ring transformation of 2-(thiocyanomethyl)aziridines can lead to the formation of 2-imino-1,3-thiazolidines. researchgate.net

Furthermore, the thiazole scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. nih.gov These reactions can involve the thiazole ring participating as a dienophile or a dipolarophile in cycloaddition reactions, or through condensation reactions with suitable bifunctional reagents. researchgate.netresearchgate.net For example, the synthesis of benzo researchgate.netnih.govthiazolo[2,3-c] researchgate.netresearchgate.netsemanticscholar.orgtriazole derivatives has been achieved through oxidative cyclization of a precursor containing a mercaptophenyl moiety attached to a triazole. nih.gov

Formation of Complex Molecular Architectures Featuring the this compound Unit

The this compound scaffold serves as a versatile building block in the synthesis of intricate molecular structures. Its inherent reactivity, characterized by the nucleophilic exocyclic amino group and the endocyclic nitrogen atom, allows for its incorporation into a variety of complex and fused heterocyclic systems. Methodologies such as multicomponent reactions (MCRs), domino/cascade sequences, and cyclocondensation reactions are strategically employed to construct these sophisticated architectures, which are of significant interest in medicinal chemistry and materials science.

One of the most efficient strategies for building molecular complexity from 2-aminothiazole cores is through multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. The this compound unit can participate in MCRs to yield fused bicyclic and polycyclic systems. For instance, the reaction of a 2-aminothiazole derivative with an α-haloketone and thiourea (B124793) can produce thiazole-pyrimidines in good yields. mdpi.comnih.gov Similarly, one-pot reactions with dialkyl acetylenedicarboxylates are utilized to prepare fused thiazolo[3,2-a]pyrimidine derivatives. mdpi.com

Domino and cascade reactions, which involve sequential transformations under the same reaction conditions, provide another powerful route to complex molecules. These processes avoid the need for isolating intermediates, thereby increasing efficiency. The 2-aminothiazole moiety can be elaborated through domino alkylation-cyclization reactions with reagents like propargyl bromides to furnish 5H-thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.org Such strategies are instrumental in creating fused heterocyclic systems with well-defined stereochemistry and functionality.

Furthermore, the 2-amino group of the thiazole is a key functional handle for derivatization and the construction of larger molecular frameworks. It can react with various electrophiles to form amides, sulfonamides, and ureas. nih.govnih.gov These derivatives can then undergo further cyclization reactions to create novel heterocyclic systems. For example, reaction with chloroacetyl chloride produces an intermediate that can be cyclized with hydrazine (B178648) hydrate (B1144303) to yield pyrazolone-linked thiazole derivatives. nih.gov The scaffold can also be incorporated into hybrid molecules by linking it to other pharmacologically relevant heterocycles, such as 1,3,4-oxadiazoles or pyrazoles, often through a hydrazone linkage. nih.govmdpi.com These complex architectures combine the structural features of multiple bioactive scaffolds, aiming for synergistic or novel biological activities.

The following tables summarize key research findings on the synthesis of complex molecular architectures derived from the general 2-aminothiazole scaffold, which are applicable to this compound.

Table 1: Multicomponent Reactions for Fused-Ring Synthesis

This table outlines various multicomponent reactions involving the 2-aminothiazole scaffold to produce complex fused heterocyclic systems.

| Resulting Architecture | Reactants | Catalyst/Conditions | Yield (%) | Reference(s) |

| Thiazolo[3,2-a]pyrimidines | 2-Aminothiazole, Dialkyl acetylenedicarboxylate, α-Haloketone | One-pot | 70-91 | mdpi.comnih.gov |

| Fused 2-Aminothiazoles | 2-Aminothiazole, Aldehyde, Isocyanide | Lewis Acid (e.g., TMSCl) | Good to Excellent | researchgate.net |

| Coumarin Annulated 2-Aminothiazoles | 2-Aminothiazole, 3-Bromoacetylcoumarin, Thiosemicarbazone | Sodium Acetate | 63-78 | nih.govresearchgate.net |

| Pyrazolo-Thiazole Pyridines | Acetyl-thiazole, Thiophene-2-carbaldehyde, Malononitrile | Piperidine, Ethanol, Reflux | Good | mdpi.com |

Table 2: Cyclocondensation and Derivatization for Complex Molecule Formation

This table details the formation of complex molecules through cyclocondensation and other derivatization strategies starting from the 2-aminothiazole core.

| Resulting Architecture | Reaction Type | Key Reagents | General Outcome | Reference(s) |

| Thiazolyl-thiourea Derivatives | Addition Reaction | Isothiocyanates | Formation of hybrid molecules with potential antimicrobial activity. | nih.gov |

| Pyrazolone-linked Thiazoles | Cyclocondensation | Chloroacetyl chloride, Hydrazine hydrate | Creation of fused systems by building a pyrazolone (B3327878) ring onto the thiazole scaffold. | nih.gov |

| Thiazole-Oxadiazole Hybrids | Multi-step Synthesis | Hydrazine hydrate, Carbon disulfide, Aldehydes | Synthesis of Schiff bases linking the thiazole and 1,3,4-oxadiazole-2-thiol (B52307) moieties. | nih.gov |

| N-Sulfonylated 2-Aminothiazoles | N-Sulfonylation | Sulfonyl chlorides | Derivatization of the amino group to form sulfonamides, which can act as precursors for further complexity. | nih.gov |

| Suzuki Coupling Products | Cross-Coupling | Arylboronic acids | C-C bond formation to link the thiazole ring directly to other aryl or heteroaryl systems. | nih.govmdpi.com |

Computational and Theoretical Studies of 5 2 Methylpropyl 1,3 Thiazol 2 Amine and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a 2-aminothiazole (B372263) derivative, and its biological target, typically a protein or enzyme.

Studies on various 2-aminothiazole analogs have demonstrated their potential to bind to a range of biological targets. For instance, docking analyses have been performed to evaluate their inhibitory potency against enzymes like carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov In one such study, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) showed significant inhibitory potential with estimated binding energies of -6.75 kcal/mol for hCA I and -7.61 kcal/mol for hCA II. nih.gov

Similarly, in the context of anti-tuberculosis research, molecular docking studies were conducted on 2-aminothiazole derivatives against the Mycobacterium tuberculosis lipase (B570770) B receptor (PDB ID: 5X7K). jocpr.com These simulations revealed that specific analogs could bind effectively within the active site of the enzyme, with binding energies ranging from -5.4 to -8.5 kcal/mol. jocpr.com The interactions were often characterized by hydrogen bonds with key amino acid residues like ARG480 and GLY405. jocpr.com

Another area of investigation has been the potential of 2-aminothiazole derivatives as tubulin polymerization inhibitors for anticancer applications. Docking studies showed that these compounds could bind to the colchicine (B1669291) binding site of tubulin. nih.gov The thiazole (B1198619) ring itself was often involved in noncovalent interactions, such as sulfur bonds and arene-H bonds with amino acid residues like AsnB249 and AsnA101, contributing to the stability of the ligand-protein complex. nih.gov

Table 1: Representative Molecular Docking Studies of 2-Aminothiazole Analogs

| Compound Analog | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Carbonic Anhydrase I (hCA I) | -6.75 | Not specified |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Carbonic Anhydrase II (hCA II) | -7.61 | Not specified |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Acetylcholinesterase (AChE) | -7.86 | Not specified |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis Lipase B | -8.5 | ARG480, GLY405 |

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have accelerated this process by identifying key molecular features that govern a compound's efficacy.

For 2-aminothiazole derivatives, QSAR studies have been successfully employed to develop predictive models for various biological activities, including anticancer and antitubercular effects. tandfonline.comnih.govnih.govacs.org In a study targeting the Hec1/Nek2 protein for cancer treatment, a QSAR model was generated for a series of 2-aminothiazole derivatives. tandfonline.comnih.gov The model identified several important molecular descriptors that influence inhibitory activity, including Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the relative positive surface area (RPSA). tandfonline.comnih.gov These descriptors relate to the topological structure, charge distribution, and molecular surface area of the compounds.

Another QSAR study focused on 2-aminothiazole derivatives as inhibitors of Aurora kinases, which are implicated in tumor growth. nih.govacs.org The developed models highlighted the importance of parameters such as the polar surface area (PSA), molecular electronegativity (MoRSEp3), and atomic charges in determining the inhibitory activity. nih.gov Such models not only predict the activity of new compounds but also provide insights for designing novel analogs with enhanced potency. For example, based on a QSAR model for anti-tuberculosis activity, modifications at the N-2 position of the aminothiazole were found to significantly impact efficacy. nih.govnih.gov Introducing substituted benzoyl groups at this position improved the antitubercular activity by over 128-fold compared to the initial hit compound. nih.govnih.gov

These computational SAR studies consistently show that substitutions at the 4- and 5-positions of the thiazole ring, as well as on the 2-amino group, are critical for modulating the biological activity of this class of compounds. researchgate.net The isobutyl group at the 5-position of 5-(2-methylpropyl)-1,3-thiazol-2-amine is a key structural feature that would be a focus of such SAR analyses.

Table 2: Key Descriptors from QSAR Models for 2-Aminothiazole Analogs

| QSAR Study Focus | Key Molecular Descriptors | Implication for Activity |

|---|---|---|

| Anticancer (Hec1/Nek2 Inhibition) | ATSC1i, MATS8c, RPSA | Topological structure, charge distribution, and surface area are critical. tandfonline.comnih.gov |

| Anticancer (Aurora Kinase Inhibition) | PSA, EstateVSA5, MoRSEp3, MATSp5 | Atomic volume, atomic charges, and electronegativity play a significant role. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. These methods are used to calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moments, and molecular electrostatic potential (MEP).

For thiazole derivatives, quantum chemical calculations have been used to correlate these electronic parameters with their observed activities, such as corrosion inhibition and biotransformation. atlantis-press.comnih.gov The HOMO energy (EHOMO) is associated with the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

A DFT study on thiazole and aminothiazole groups explored the molecular mechanisms involved in their biotransformation by cytochrome P450 enzymes. nih.gov The calculations revealed that the presence of the amino group facilitates metabolic pathways like epoxidation by lowering the activation energy barrier. nih.gov This suggests that the 2-amino group in this compound is a key site for metabolic reactions.

Furthermore, these calculations help in understanding the stability and geometry of the molecule. For instance, geometry optimization of thiazole derivatives using DFT methods like B3LYP/6-311G(d,p) provides the most stable conformation of the molecule, which is essential for accurate molecular docking and SAR studies. atlantis-press.comresearchgate.net The calculated parameters can predict the sites within the molecule that are more susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives with altered reactivity and biological profiles.

In Silico ADME Prediction and Pharmacokinetic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models predict how a drug candidate is likely to behave in the body, helping to identify potential liabilities before costly experimental studies are undertaken.

For 2-aminothiazole derivatives, in silico ADME profiling has been widely applied. mdpi.com Studies have shown that many compounds in this class exhibit favorable ADME properties. For example, an analysis of 28 pseudothiohydantoin derivatives, which contain a 2-aminothiazole core, showed that most compounds were predicted to have good absorption, distribution, and excretion parameters. mdpi.com A key parameter, lipophilicity (logP), is often evaluated, with most drug-like compounds adhering to Lipinski's rule of five, which includes having a logP value less than 5. mdpi.com

Pharmacokinetic profiling also involves predicting potential interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family. Predictions for 2-aminothiazole analogs often show that they are not inhibitors of major isoforms like CYP3A4, which is beneficial as it reduces the risk of drug-drug interactions. mdpi.com Other predicted parameters include blood-brain barrier (BBB) permeability, gastrointestinal (GI) absorption, and skin permeability (log Kp). researchgate.net

These predictive models are invaluable for prioritizing which analogs, such as this compound, should be synthesized and advanced to more intensive experimental testing. By weeding out compounds with predicted poor pharmacokinetics early in the discovery pipeline, resources can be focused on candidates with a higher probability of success.

Table 4: Predicted ADME Properties for a Series of Thiazole Derivatives

| ADME Parameter | Description | Typical Predicted Outcome for Analogs |

|---|---|---|

| Gastrointestinal (GI) Absorption | The extent to which the compound is absorbed from the gut. | High to moderate |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross into the central nervous system. | Variable; often predicted to be low |

| P-glycoprotein (P-gp) Substrate | Whether the compound is a substrate for the P-gp efflux pump. | Often predicted as non-substrate |

| CYP Enzyme Inhibition (e.g., CYP1A2, 2C9, 2D6, 3A4) | Potential to inhibit key drug-metabolizing enzymes. | Generally predicted as non-inhibitors of major isoforms. mdpi.comresearchgate.net |

| Lipophilicity (logP) | The partition coefficient between octanol (B41247) and water. | Generally within the range for good drug-likeness (<5). mdpi.com |

Biological Activity and Mechanistic Insights of 5 2 Methylpropyl 1,3 Thiazol 2 Amine Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the 2-aminothiazole (B372263) scaffold, the core structure of 5-(2-methylpropyl)-1,3-thiazol-2-amine, have attracted significant attention in oncology research due to their wide-ranging pharmacological activities. nih.govmdpi.com This nucleus is a key component of clinically approved anticancer drugs, highlighting its importance in the development of new therapeutic agents. nih.govnih.gov Research has demonstrated that modifications to the 2-aminothiazole ring system can yield compounds with potent and selective inhibitory activity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov

In Vitro Cytotoxicity and Cell Line Studies

The cytotoxic potential of 2-aminothiazole derivatives has been extensively evaluated against numerous human cancer cell lines. Studies have shown that these compounds can exhibit moderate to strong antiproliferative activities. For example, certain thiazole-amino acid hybrid derivatives have demonstrated potent cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing greater potency than the reference drug 5-Fluorouracil. nih.gov

In one study, a series of thiazole (B1198619) derivatives were screened for their cytotoxic activity against the Leukemia HL-60 cell line, with one compound identified as a particularly promising antitumor candidate. researchgate.net Another investigation into new N-acylated-2-amino-5-benzyl-1,3-thiazoles found selective action against human glioblastoma U251 cells and human melanoma WM793 cells. nih.gov Similarly, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed selective antiproliferative activity against human K563 leukemia cells. nih.gov The incorporation of a phthalimide (B116566) moiety into the 1,3-thiazole structure has also yielded derivatives with strong cytotoxic activity against MCF-7, MDA-MB-468, and PC-12 cell lines. nih.gov The cytotoxic effects of these derivatives are often linked to the induction of apoptosis. nih.govrsc.org

Below is a table summarizing the in vitro cytotoxicity of various 2-aminothiazole derivatives against selected human cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thiazole-Valine Hybrid | A549 (Lung) | 2.07 - 4.21 | nih.gov |

| Thiazole-Valine Hybrid | HeLa (Cervical) | 3.12 - 5.19 | nih.gov |

| Thiazole-Valine Hybrid | MCF-7 (Breast) | 3.55 - 4.88 | nih.gov |

| 2-Pyridyl Substituted Thiazole | A549 (Lung) | 3.68 - 4.57 | nih.gov |

| 2-Pyridyl Substituted Thiazole | HeLa (Cervical) | 5.07 - 5.41 | nih.gov |

| 2-Pyridyl Substituted Thiazole | MCF-7 (Breast) | 6.71 - 8.51 | nih.gov |

| Phthalimide-Thiazole Derivative | MCF-7 (Breast) | 0.2 | nih.gov |

| Phthalimide-Thiazole Derivative | PC-12 (Pheochromocytoma) | 0.43 | nih.gov |

| Phthalimide-Thiazole Derivative | MDA-MB-468 (Breast) | 0.6 | nih.gov |

| Thiazole Derivative | HL-60 (Leukemia) | 1.3 | researchgate.net |

Inhibition of Key Biological Pathways (e.g., Tubulin Polymerization, Kinesin Spindle Protein Inhibition, PARP-1)

The anticancer activity of this compound derivatives is often rooted in their ability to interfere with critical cellular processes necessary for cancer cell proliferation and survival.

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and morphology, making them a key target for anticancer drugs. nih.gov Several 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds disrupt microtubule dynamics by binding to the colchicine (B1669291) binding site on tubulin, which arrests cells during mitosis and ultimately leads to cell death. nih.govresearchgate.net For instance, a series of N,4-diaryl-1,3-thiazole-2-amines was found to potently inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to combretastatin (B1194345) A-4 (CA-4). nih.gov The most active compounds in these studies effectively induced cell cycle arrest at the G2/M phase. nih.govmdpi.com Molecular docking studies have further supported the binding of these thiazole derivatives to the colchicine site of tubulin. nih.govnih.gov

Kinesin Spindle Protein (KSP) Inhibition: The kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of a bipolar mitotic spindle during cell division. nih.govmdpi.com Inhibition of KSP leads to the formation of characteristic monopolar spindles, which triggers mitotic arrest and subsequent apoptosis in proliferating cells. nih.govunige.net As KSP is primarily active in dividing cells, its inhibitors offer a more targeted approach with potentially fewer side effects than traditional microtubule-targeting agents. mdpi.com Thiazole and related heterocyclic structures have been incorporated into potent KSP inhibitors. For example, a series of novel KSP inhibitors based on a researchgate.netnih.govthiazolo[5,4-d]pyrimidine scaffold was developed, with the lead compound arresting cells in mitosis and inducing the formation of monopolar spindles. unige.netacs.orgmedchemexpress.com

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. nih.govnih.gov Inhibitors of PARP-1 have emerged as effective cancer therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov A series of novel PARP-1 inhibitors designed from 2-aminothiazole analogues demonstrated potent inhibitory effects on PARP-1 activity, with IC50 values of less than 1 µM for the most active compounds. nih.gov These compounds also showed a high degree of protection against cell injury induced by oxidative stress in cellular models. nih.gov The mechanism of action for PARP inhibitors involves trapping the enzyme on damaged DNA, which impedes the DNA repair process and leads to cell death. nih.gov

Structure-Activity Relationships Governing Anticancer Potential

The anticancer potential of 2-aminothiazole derivatives is highly dependent on their chemical structure, and various structure-activity relationship (SAR) studies have provided insights for designing more potent compounds.

For antiproliferative activity, the nature and position of substituents on the thiazole ring and its associated moieties are critical. For example, in a series of thiazolyl-chalcones, the presence of the thiazole group was found to improve anticancer activity. nih.gov In another study, the introduction of an aromatic substituent on the 2-amino group of the thiazole core generally improved antitumor activity more than aliphatic substitutions. nih.gov Specifically, the length of an acyl chain attached to the 2-amino position influenced activity, with a 3-propanamido function showing better results than a 2-acetamido moiety. nih.gov

When targeting tubulin, SAR studies have shown that for N,4-diaryl-1,3-thiazole-2-amines, specific substitution patterns on the aryl rings are crucial for potent inhibition. nih.gov The presence of a 3,4,5-trimethoxyphenyl moiety, similar to that in combretastatin A-4, is often a key feature for high activity in tubulin inhibitors. researchgate.net The thiazole ring itself acts as a rigid linker connecting different pharmacophoric elements. nih.gov

In the context of KSP inhibitors, the stereochemistry of the molecule can be a determining factor for activity. nih.gov For a series of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, specific substitutions were necessary to achieve potent anti-proliferative activity and induce cell cycle arrest at the G0/G1 interphase. nih.gov SAR analysis of these compounds guided the optimization of their efficacy against a broad range of tumor cell lines. nih.gov

Antimicrobial Activities

The 1,3-thiazole heterocycle is a valuable scaffold in the search for new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.gov Derivatives of 2-aminothiazole have demonstrated a broad spectrum of activity against various bacteria and fungi. mdpi.commdpi.com

Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative)

Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies have evaluated these compounds against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.govnih.gov

In one study, a series of 1,3-thiazole derivatives were developed, with some showing moderately enhanced antibacterial activity against both MRSA and E. coli. nih.gov Further structural modifications, such as the development of benzannelated 1,3-thiazoles (benzo[d]thiazoles), led to significantly improved in vitro antibacterial potency. nih.gov Another investigation of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones found that most of the synthesized derivatives were more efficient than the reference drug ampicillin, and several exhibited higher potency than streptomycin (B1217042) against the tested bacterial pathogens. nih.gov The activity of these compounds is often influenced by the nature of the substituents on the thiazole and associated rings. mdpi.comnih.gov

The table below presents the minimum inhibitory concentration (MIC) for selected thiazole derivatives against various bacterial strains.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Substituted Thiazolyl Derivative | Staphylococcus aureus | 46.9 - 93.7 | mdpi.com |

| Substituted Thiazolyl Derivative | Bacillus subtilis | 46.9 - 93.7 | mdpi.com |

| Substituted Thiazolyl Derivative | Escherichia coli | 46.9 - 93.7 | mdpi.com |

| Substituted Thiazolyl Derivative | Pseudomonas aeruginosa | 46.9 - 93.7 | mdpi.com |

| 3-phenylthiazole-2(3H)-thione Derivative | Staphylococcus aureus | 3.125 | mdpi.com |

| 3-phenylthiazole-2(3H)-thione Derivative | Bacillus thuringiensis | 6.25 | mdpi.com |

Antifungal Properties

In addition to their antibacterial effects, 2-aminothiazole derivatives have been investigated for their antifungal properties. The emergence of drug-resistant fungal strains necessitates the discovery of new antifungal agents with novel mechanisms of action. nih.govresearchgate.net

Several studies have reported the antifungal activity of thiazole-based compounds against pathogenic fungi such as Aspergillus niger and Candida species. nih.govresearchgate.net For example, a derivative featuring a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety showed moderate antifungal activity against A. niger. nih.gov In another study, a series of substituted thiazolyl derivatives demonstrated good antifungal activity, with MIC values ranging from 5.8 to 7.8 µg/mL. mdpi.com The structural features that confer antibacterial activity often contribute to antifungal potency as well, though specific optimizations may be required to develop selective agents. nih.govresearchgate.net

Antiviral Mechanisms and Efficacy

Thiazole derivatives have been reported to exhibit a broad spectrum of antiviral activities against various viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). mdpi.com While specific studies on this compound are limited, research on structurally related 2-aminothiazole derivatives provides insights into their potential antiviral mechanisms and efficacy.

The antiviral action of these compounds is often structure-dependent. For instance, in a study on novel aminothiazole derivatives, compounds bearing a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significant activity against the influenza A/Puerto Rico/8/34 H1N1 strain. researchgate.netktu.edu One such derivative showed antiviral activity comparable or even greater than the standard drugs oseltamivir (B103847) and amantadine (B194251) at a concentration of 100 µM. mdpi.com This suggests that the substitution pattern on the thiazole ring plays a crucial role in determining antiviral potency.

The mechanism of action for many thiazole-based antiviral agents involves the inhibition of key viral enzymes or processes. For example, some thiazole derivatives have been shown to inhibit viral replication by targeting viral polymerases or proteases. Other proposed mechanisms include interference with viral entry into host cells and disruption of viral assembly. Further research is needed to elucidate the specific antiviral mechanisms of this compound derivatives.

Table 1: Antiviral Activity of Selected Thiazole Derivatives

| Compound | Virus | Assay | Activity | Reference |

|---|---|---|---|---|

| 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid | Influenza A (H1N1) | MDCK cell viability | Significant (p < 0.001) | ktu.edumdpi.com |

| 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid | Influenza A (H1N1) | MDCK cell viability | Significant (p < 0.001) | ktu.edumdpi.com |

| 3-{(4-acetamidophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid | Influenza A (H1N1) | MDCK cell viability | Significant (p < 0.001) | ktu.edumdpi.com |

This table is interactive. Click on the headers to sort the data.

Antiprotozoal and Anthelmintic Efficacy

Thiazole-containing compounds have demonstrated significant potential as antiprotozoal and anthelmintic agents. researchgate.net The 2-aminothiazole scaffold is a key feature in many compounds with activity against a range of parasites, including Trypanosoma cruzi, Giardia intestinalis, Trichomonas vaginalis, and Leishmania amazonensis. nih.gov

In one study, a series of 2-acylamino-5-nitro-1,3-thiazoles were evaluated for their antiprotozoal activity. A methylcarbamate derivative displayed high potency against Giardia intestinalis, with an IC50 value of 10 nM, which was more potent than the reference drugs metronidazole (B1676534) and nitazoxanide. nih.gov Another ethyloxamate derivative showed the highest activity against Trichomonas vaginalis. nih.gov

With regard to anthelmintic properties, thiazole derivatives have been investigated for their efficacy against parasitic worms. A series of 2-amino substituted 4-phenyl thiazole derivatives were synthesized and evaluated for their activity against the Indian adult earthworm, Pheretima posthuma. Several of the synthesized compounds demonstrated significant anthelmintic activity, with some being comparable to the standard drug mebendazole. ekb.eg The proposed mechanism for some anthelmintic thiazoles involves the inhibition of parasitic enzymes such as beta-tubulin. ekb.eg

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial potency of 2-aminothiazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key features that influence their activity. For instance, the nature and position of substituents on the thiazole ring and the 2-amino group can significantly impact the antimicrobial spectrum and potency.

In a study of 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, the introduction of various substituents at the 2-pyrazoline (B94618) ring led to compounds with a broad range of activity against Gram-positive and Gram-negative bacteria and fungal strains. nih.gov Some of these compounds showed activity comparable to ampicillin. nih.gov

Another study on 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives highlighted the importance of specific substitutions for antifungal and antibacterial activity. nih.gov The presence of a 3,5-dichlorophenyl substituent was found to be favorable for antifungal activity, while smaller substituents like acetyl and formyl groups resulted in better antibacterial activity. nih.gov These findings underscore the importance of fine-tuning the chemical structure to optimize the desired antimicrobial profile. The isobutyl group at the 5-position of the title compound is a relatively small alkyl group, which, based on general SAR principles, could contribute favorably to antibacterial activity.

Anti-inflammatory Activities

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1, COX-2)

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have reported on 2-aminothiazole derivatives as potent and selective COX-2 inhibitors. nih.govrsc.org For example, a series of newly synthesized 2-aminothiazole derivatives showed significant inhibitory effects on both COX-1 and COX-2, with some compounds exhibiting high selectivity for COX-2. rsc.org The selectivity index (SI), calculated as the ratio of IC50 for COX-1 to IC50 for COX-2, for some of these compounds was found to be in the range of 3.03 to 16, which is comparable to the selective COX-2 inhibitor celecoxib (B62257) (SI = 8.68). rsc.org

Table 2: COX Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Derivative 1 | 1.00 - 6.34 | 0.09 - 0.71 | 3.03 - 16 | rsc.org |

| Celecoxib | 7.21 | 0.83 | 8.68 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Lipoxygenase (LOX) Inhibition

The lipoxygenase (LOX) pathway is another important target for anti-inflammatory agents. 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various inflammatory diseases.

Thiazole derivatives have been identified as direct inhibitors of 5-LOX. nih.gov In a study focused on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, several compounds showed potent 5-LOX inhibitory activity. mdpi.com One of the most active compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibited 98% inhibition of 5-LOX with an IC50 of 127 nM. mdpi.com

Structure-Activity Relationships for Anti-inflammatory Effects

The anti-inflammatory activity of thiazole derivatives is closely linked to their structural features. SAR studies have provided valuable insights into the design of potent and selective inhibitors of COX and LOX enzymes.

For COX inhibition, the nature of the substituents at the C4 and C5 positions of the thiazole ring, as well as on the 2-amino group, plays a crucial role. For instance, the presence of a p-sulfonamidophenyl or a p-methoxyphenyl group is often associated with selective COX-2 inhibition. The size and electronic properties of the substituents can influence the binding affinity and selectivity towards the COX isoenzymes.

In the context of LOX inhibition, SAR studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives revealed that the nature of the aryl groups at both the N-2 and C-4 positions significantly affects the inhibitory potency. mdpi.com For example, the presence of a 4-chlorophenyl group at the C4 position and a 3,5-dimethylphenyl group at the N-2 position resulted in a highly potent 5-LOX inhibitor. mdpi.com The presence of an alkyl group, such as the 2-methylpropyl group at the C5 position, could also influence the lipophilicity and steric interactions within the enzyme's active site, thereby modulating the anti-inflammatory activity.

Emerging Research Avenues and Future Directions for 5 2 Methylpropyl 1,3 Thiazol 2 Amine Compounds

Design and Synthesis of Novel Derivatives with Enhanced Therapeutic Potential

The inherent versatility of the 2-aminothiazole (B372263) core allows for extensive structural modifications to enhance therapeutic efficacy and target specificity. The design and synthesis of novel derivatives of 5-(2-Methylpropyl)-1,3-thiazol-2-amine are a primary focus of ongoing research. Key strategies involve substitutions at the 2-amino group and the C4 position of the thiazole (B1198619) ring to modulate the compound's physicochemical properties and biological activity.

The synthesis of 2-aminothiazole derivatives often follows the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. mdpi.comnih.gov For 5-alkyl-2-aminothiazoles, this typically involves the reaction of an appropriately substituted α-haloketone with thiourea. Modifications to this core structure can then be made. For instance, acylation of the 2-amino group can lead to derivatives with altered solubility and cell permeability, potentially enhancing their bioavailability and therapeutic window. nih.gov

Research into analogous 2-aminothiazole compounds has demonstrated that the introduction of various substituents can lead to a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com For example, the incorporation of aromatic or heteroaromatic rings can introduce new binding interactions with biological targets. The 2-Methylpropyl group at the C5 position of the target compound provides a lipophilic anchor that can be strategically utilized in the design of new derivatives to improve membrane permeability and target engagement.

Table 1: Potential Modifications of this compound and their Rationale

| Modification Site | Potential Substituents | Rationale for Enhanced Therapeutic Potential |

| 2-Amino Group | Acyl groups, Aryl groups, Heterocyclic rings | Improved bioavailability, altered solubility, new target interactions |

| C4-Position | Halogens, Small alkyl groups | Modulation of electronic properties, enhanced binding affinity |

| 2-Methylpropyl Group | Introduction of polar functional groups | Improved pharmacokinetic properties |

Investigation of Synergistic Effects in Combination Therapies

Combination therapy, the use of multiple therapeutic agents to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. This approach can lead to enhanced efficacy, reduced toxicity, and the circumvention of drug resistance. The investigation of this compound and its derivatives in combination with existing therapeutic agents is a promising area of research.

Studies on other 2-aminothiazole derivatives have shown synergistic effects when combined with standard-of-care chemotherapeutic agents. For instance, certain 2-aminothiazole-based compounds have been shown to sensitize cancer cells to the cytotoxic effects of drugs like cisplatin. The rationale behind such synergy often lies in the complementary mechanisms of action of the combined drugs. While the precise mechanisms for this compound are yet to be elucidated, it is plausible that its derivatives could modulate signaling pathways that are crucial for cancer cell survival and proliferation, thereby enhancing the efficacy of conventional anticancer drugs.

Future research in this area will likely involve high-throughput screening of combination therapies in various cancer cell lines, followed by in vivo studies to validate promising combinations. Understanding the molecular basis of these synergistic interactions will be crucial for the rational design of effective combination regimens.

Development of Modulators for Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle to the successful treatment of cancer and infectious diseases. A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump therapeutic agents out of the cell. The development of molecules that can inhibit these efflux pumps, known as MDR modulators, is a critical area of research.

The 2-aminothiazole scaffold has shown potential in the development of MDR modulators. A study on ocotillol derivatives fused with 2-aminothiazole demonstrated their ability to modulate P-gp-mediated multidrug resistance. nih.gov These compounds were found to inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of co-administered anticancer drugs. nih.gov This suggests that derivatives of this compound could be designed to act as effective P-gp inhibitors. The 2-Methylpropyl group could play a crucial role in the interaction with the hydrophobic domains of the P-gp transporter.

Future research will focus on synthesizing and evaluating a library of this compound derivatives for their ability to reverse MDR. This will involve in vitro assays to measure P-gp inhibition and cytotoxicity in MDR cancer cell lines, as well as in vivo studies to assess their efficacy in overcoming drug resistance in animal models.

Exploration of New Biological Targets and Disease Indications

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net While the primary therapeutic areas for 2-aminothiazole derivatives have been in oncology and infectious diseases, there is a vast and underexplored landscape of other potential biological targets and disease indications.

The diverse biological activities reported for 2-aminothiazole derivatives include anti-inflammatory, neuroprotective, and antidiabetic effects. mdpi.com These activities are often mediated through the modulation of specific enzymes, receptors, or signaling pathways. For example, some 2-aminothiazole derivatives have been identified as inhibitors of kinases, a class of enzymes that play a critical role in cell signaling and are implicated in numerous diseases.

The exploration of new biological targets for this compound and its analogs could be pursued through several approaches. Phenotypic screening, where compounds are tested for their effects on cell models of various diseases, can uncover unexpected therapeutic activities. Target-based screening, on the other hand, involves testing compounds against a panel of known biological targets to identify novel interactions. Computational methods, such as molecular docking, can also be employed to predict potential binding partners for these compounds.

Table 2: Potential New Biological Targets for this compound Derivatives

| Biological Target Class | Potential Disease Indications |

| Kinases (e.g., CDKs, PI3K) | Cancer, Inflammatory diseases |

| G-protein coupled receptors (GPCRs) | Neurological disorders, Metabolic diseases |

| Ion channels | Cardiovascular diseases, Pain |

| Proteases | Infectious diseases, Inflammatory disorders |

Advanced Methodologies for Thiazole Chemistry Research

The advancement of synthetic methodologies is crucial for the efficient and diverse synthesis of novel this compound derivatives. Traditional methods for thiazole synthesis, while effective, can sometimes be limited by harsh reaction conditions and low yields. Modern synthetic chemistry offers a range of advanced techniques that can overcome these limitations.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govjusst.org This technique can significantly reduce reaction times, improve yields, and enhance product purity in the synthesis of 2-aminothiazole derivatives. nih.govFlow chemistry , where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, scalability, and process control. nih.govsci-hub.se The use of flow reactors can enable the rapid and efficient synthesis of libraries of thiazole derivatives for high-throughput screening. nih.gov

Another area of significant advancement is the C-H functionalization of heterocyclic compounds. acs.orgdmaiti.comrsc.orgresearchgate.net This strategy allows for the direct modification of carbon-hydrogen bonds, providing a more atom-economical and efficient route to novel derivatives compared to traditional cross-coupling reactions. numberanalytics.com The application of these advanced methodologies to the synthesis and modification of this compound will undoubtedly accelerate the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Methylpropyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Start with 2-methylpropylcarboxylic acid (or its chloride) and react with thioamides (e.g., thiourea) under activation with phosphorus pentachloride (PCl₅) to form the thiazole core.

- Use inert atmosphere (N₂/Ar) to prevent oxidation and maintain elevated temperatures (80–100°C) for 3–5 hours to ensure cyclization .

- Purify via recrystallization from DMSO/water mixtures (2:1) or column chromatography. Monitor reaction progress using TLC or HPLC.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identify NH₂ stretching (3240–3300 cm⁻¹), C=N (1550–1600 cm⁻¹), and C-S (690–700 cm⁻¹) vibrations .

- ¹H/¹³C NMR : Assign signals for the thiazole C-2 amine (δ 5.2–5.5 ppm, broad) and 2-methylpropyl group (δ 1.0–1.2 ppm for CH₃, δ 2.1–2.3 ppm for CH) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 170.26 for C₇H₁₂N₂S) via ESI-MS or GC-MS.

Q. How can researchers screen for preliminary biological activity in this compound?

- Methodology :

- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values to standard drugs .

- Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK-293) to assess safety profiles .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data and hydrogen-bonding patterns in this compound?

- Methodology :

- Grow single crystals via slow evaporation from ethanol or DMF.

- Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to analyze X-ray diffraction data .

- Apply graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs (e.g., N–H⋯N/S interactions) .

Q. How can structure-activity relationships (SAR) be explored for modifying the 2-methylpropyl substituent?

- Methodology :

- Synthesize analogs with varying alkyl/aryl groups at the 5-position (e.g., 5-benzyl, 5-cyclohexyl).

- Test biological activity against a panel of targets (e.g., TLR4 inhibition , mGluR5 antagonism ).

- Use docking studies (AutoDock Vina) to predict binding affinities to receptors like TLR4 or mGluR5.

Q. What mechanistic studies are recommended to elucidate its anti-inflammatory or neuroprotective effects?

- Methodology :

- TLR4 Pathway Analysis : Measure NF-κB activation (luciferase reporter assays) and cytokine production (ELISA for TNF-α/IL-6) in LPS-stimulated macrophages .

- mGluR5 Functional Assays : Use calcium flux assays (Fluo-4 dye) in HEK cells expressing mGluR5 to assess antagonist potency .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities across structurally similar thiazoles?

- Methodology :

- Compare substituent effects: For example, 5-(4-Bromobenzyl) analogs show TLR4 inhibition , while methylpyrazinyl derivatives exhibit antimicrobial activity .

- Validate findings using orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression).

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.